molecular formula C11H7ClN2O4 B8318322 4-(5-Chloro-3-nitropyridin-2-yloxy)phenol

4-(5-Chloro-3-nitropyridin-2-yloxy)phenol

Cat. No.: B8318322
M. Wt: 266.64 g/mol
InChI Key: STGMSHXQFWIVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-3-nitropyridin-2-yloxy)phenol is a useful research compound. Its molecular formula is C11H7ClN2O4 and its molecular weight is 266.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7ClN2O4

Molecular Weight

266.64 g/mol

IUPAC Name

4-(5-chloro-3-nitropyridin-2-yl)oxyphenol

InChI

InChI=1S/C11H7ClN2O4/c12-7-5-10(14(16)17)11(13-6-7)18-9-3-1-8(15)2-4-9/h1-6,15H

InChI Key

STGMSHXQFWIVMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 85.9 g (0.78 mole) of hydroquinone, 1200 ml of acetonitrile and 53.9 g (0.39 mole) of potassium carbonate is heated to 60° C., then a solution of 115.8 g (0.60 mole) of 2,5-dichloro-3-nitropyridine in 500 ml of acetonitrile is added dropwise over 6 hours and the mixture is stirred for 36 hours. The solvent is removed by distillation and the residue is poured into a mixture of ice-water and hydrochloric acid. After extraction with methylene chloride, the combined organic phases are dried over magnesium sulfate, treated with activated carbon, filtered and concentrated. The residue is purified by crystallisation in a mixture of hexane and ethyl acetate, affording 99 g (62% of theory) of 4-(5-chloro-3-nitropyridin-2-yloxy)phenol with a melting point of 125°-126° C.
Quantity
85.9 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
115.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

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